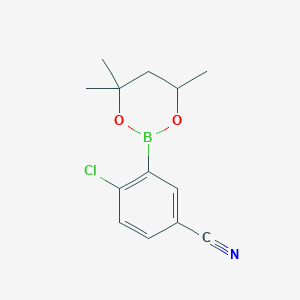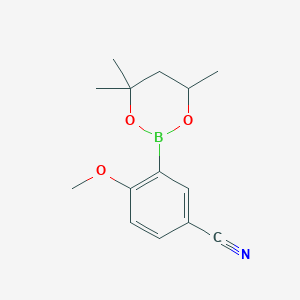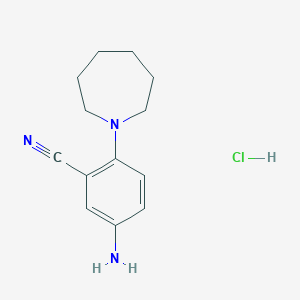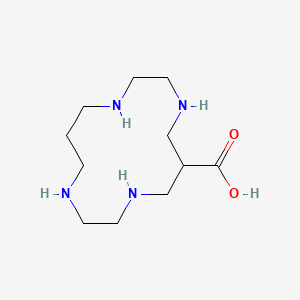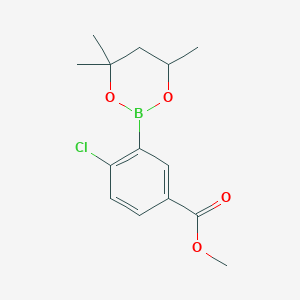
Methyl 4-chloro-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-chloro-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate, or MCCTB, is a synthetic compound that has been used in scientific research for a variety of applications. It has been studied for its potential as a therapeutic agent, as a photochemical, and as a chemical reagent. MCCTB has a wide range of biochemical and physiological effects, and its versatility makes it an attractive option for laboratory experiments.
Wissenschaftliche Forschungsanwendungen
MCCTB has been used in scientific research for a variety of applications. It has been studied as a potential therapeutic agent for treating cancer, as a photochemical for imaging and photodynamic therapy, and as a chemical reagent for organic synthesis reactions. It has been used to study the effects of oxidative stress and inflammation, as well as to examine the mechanisms of action of various drugs.
Wirkmechanismus
The mechanism of action of MCCTB is not yet fully understood. It is thought to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It is also believed to affect the expression of certain genes, such as those involved in inflammation and oxidative stress.
Biochemical and Physiological Effects
MCCTB has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, as well as the ability to inhibit the growth of cancer cells. It has also been shown to reduce the production of pro-inflammatory cytokines and to inhibit the activity of certain enzymes involved in the metabolism of drugs.
Vorteile Und Einschränkungen Für Laborexperimente
MCCTB has several advantages for laboratory experiments. It is relatively easy to synthesize, and it has a wide range of biochemical and physiological effects. Additionally, it can be used in a variety of applications, such as in imaging and photodynamic therapy. However, it is important to note that the mechanism of action of MCCTB is not yet fully understood, so its use in laboratory experiments should be done with caution.
Zukünftige Richtungen
There are several potential future directions for MCCTB. It could be used to study the effects of oxidative stress and inflammation in more detail, as well as to examine the mechanisms of action of various drugs. Additionally, it could be used to develop new therapeutic agents for the treatment of cancer and other diseases. Finally, it could be used to develop new photochemical and chemical reagents for use in organic synthesis reactions.
Synthesemethoden
MCCTB is synthesized by reacting 4-chlorobenzoic acid with 4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl in a two-step process. The first step involves the formation of a dioxaborinan-2-yl ester, which is then hydrolyzed in the second step to form MCCTB. The reaction is typically carried out in aqueous solution at a pH of 7.0 to 8.0 and a temperature of 25°C to 30°C.
Eigenschaften
IUPAC Name |
methyl 4-chloro-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BClO4/c1-9-8-14(2,3)20-15(19-9)11-7-10(13(17)18-4)5-6-12(11)16/h5-7,9H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRTAEVXNRQRNNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=C(C=CC(=C2)C(=O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-chloro-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-YL)benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





